molecular formula C27H26ClN3O2S B2904437 2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115382-27-8

2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2904437
CAS RN: 1115382-27-8
M. Wt: 492.03
InChI Key: IMGDVAMANMEZOW-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which includes two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . They are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For instance, a similar compound, 2-[(2-chlorobenzyl)thio]-N-hexylnicotinamide, contains a total of 48 bonds, including 25 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 sulfide, and 1 Pyridine .

Scientific Research Applications

Overview

The compound 2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide, due to its complex structure, has potential implications in various scientific research areas, particularly in the synthesis of quinazoline derivatives and their applications in medicinal chemistry. While direct studies on this exact compound are scarce, insights can be drawn from related research on quinazoline and its derivatives to understand its potential applications.

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, antitubercular, and antifungal properties. For instance, studies on compounds structurally related to quinazoline have shown promising results as potential antimicrobial agents. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, revealing significant activity against various strains of bacteria and fungi (Desai, Dodiya, & Shihora, 2011). This highlights the potential of quinazoline derivatives in developing new antimicrobial agents.

Synthesis and Structural Analysis

The synthesis of quinazoline derivatives involves various chemical reactions that offer insights into the possible synthetic pathways for 2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide. For example, the oxone-mediated reaction of sec-amines with 2-amino-N-substituted benzamides and 1,2-diaminobenzenes has been described as an efficient method for preparing 2,3-dihydroquinazolin-4(1H)-ones, a process that could be relevant for synthesizing structurally similar compounds (Sriramoju, Kurva, & Madabhushi, 2018).

Antitubercular and Antibacterial Activities

The antitubercular and antibacterial activities of quinazoline derivatives have been a subject of interest in scientific research. Novel series of quinazolinone analogs have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for antitubercular activity against Mycobacterium tuberculosis. These studies suggest that certain quinazoline derivatives exhibit promising antitubercular and antibacterial activities, indicating the potential for developing new therapeutic agents (Rao & Subramaniam, 2015).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c1-2-15-29-25(32)20-12-13-22-24(17-20)30-27(34-18-21-10-6-7-11-23(21)28)31(26(22)33)16-14-19-8-4-3-5-9-19/h3-13,17H,2,14-16,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDVAMANMEZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

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